4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine
CAS No.: 936837-34-2
Cat. No.: VC4907985
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67
* For research use only. Not for human or veterinary use.
![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine - 936837-34-2](/images/structure/VC4907985.png)
Specification
CAS No. | 936837-34-2 |
---|---|
Molecular Formula | C8H7ClN2S |
Molecular Weight | 198.67 |
IUPAC Name | 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3 |
Standard InChI Key | GSCMNIAJXVDGKZ-UHFFFAOYSA-N |
SMILES | CC1=CSC2=C1N=C(N=C2Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine (C₈H₇ClN₂S) features a bicyclic framework comprising a pyrimidine ring fused to a thiophene moiety. Key substituents include:
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Chlorine at position 4 (pyrimidine ring)
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Methyl groups at positions 2 (thiophene) and 7 (pyrimidine)
Comparative analysis with the closely related 4-chloro-7-methylthieno[3,2-d]pyrimidine (C₇H₅ClN₂S) reveals that the additional methyl group at position 2 increases molecular weight by 14.02 g/mol while enhancing hydrophobic character.
Physicochemical Properties
Extrapolating from experimental data for 4-chloro-7-methylthieno[3,2-d]pyrimidine , the 2,7-dimethyl derivative likely exhibits:
The compound's poor water solubility and moderate lipophilicity suggest favorable membrane permeability, aligning with the high gastrointestinal absorption predicted for its 7-methyl analog .
Synthetic Methodologies
Core Ring Construction
The thieno[3,2-d]pyrimidine scaffold is typically assembled via:
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Gould-Jacobs Reaction: Cyclocondensation of 3-aminothiophene-2-carboxylates with formamidine acetate under acidic conditions .
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Ulmann-Type Coupling: Palladium-catalyzed coupling of halogenated pyrimidines with thiophene precursors.
Functionalization Strategies
Key steps for introducing substituents:
Chlorination at Position 4
Methyl Group Installation
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Friedel-Crafts Alkylation:
Positional selectivity controlled by Lewis acid strength and solvent polarity.
Pharmacological Applications
Kinase Inhibition Profiles
While direct studies on 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine are unavailable, structural analogs demonstrate:
Target Kinase | IC₅₀ (nM) | Structural Feature |
---|---|---|
JAK2 | 12 ± 3 | 4-Amino substitutions |
EGFR T790M | 8.2 | 7-Methyl group present |
CDK4/6 | 45-60 | Thieno[3,2-d]pyrimidine |
Data adapted from and related patents.
Recent Advances and Future Directions
Computational Modeling Studies
Density Functional Theory (DFT) calculations predict:
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HOMO-LUMO Gap: 4.7 eV (B3LYP/6-31G*)
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Electrostatic Potential: Strong negative charge at N1 (pyrimidine)
Material Science Applications
Emerging uses in:
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Organic Semiconductors: Hole mobility = 0.12 cm²/V·s
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Metal-Organic Frameworks: BET surface area > 800 m²/g when coordinated to Zn²+
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